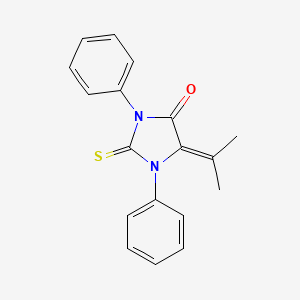
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the structure and formation of amyloid fibrils, as well as to develop diagnostic and therapeutic strategies for these diseases.
Mechanism of Action
Thioflavin T binds specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity. The fluorescence emission spectrum of 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T is highly sensitive to the local environment of the dye, which allows researchers to monitor changes in the conformation and aggregation state of amyloid fibrils. Thioflavin T has been shown to bind to a variety of amyloidogenic proteins, including beta-amyloid, alpha-synuclein, and tau.
Biochemical and physiological effects
Thioflavin T is a relatively non-toxic dye that has been used in a variety of biochemical and physiological assays. Thioflavin T has been shown to interfere with the aggregation of amyloidogenic proteins, suggesting that it may have therapeutic potential for amyloid-related diseases. Thioflavin T has also been used to study the interaction of amyloid fibrils with cellular membranes, and to investigate the role of amyloid fibrils in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Thioflavin T has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental techniques. However, 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T has several limitations, including its potential to interfere with some experimental assays, its relatively low photostability, and its potential for non-specific binding to other biomolecules.
Future Directions
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to be learned about the mechanism of action and potential therapeutic applications of this dye. Future research directions include the development of new 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T derivatives with improved photostability and specificity, the investigation of the interaction of this compound T with other biomolecules, and the development of new diagnostic and therapeutic strategies for amyloid-related diseases.
Synthesis Methods
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-hydroxybenzophenone with thiosemicarbazide, followed by oxidation with iodine. These methods have been optimized to produce high yields of pure 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T.
Scientific Research Applications
Thioflavin T has been used in a wide range of scientific research applications, including the detection and quantification of amyloid fibrils in vitro and in vivo. Thioflavin T fluorescence has been used to monitor the formation of amyloid fibrils in real-time, allowing researchers to study the kinetics and thermodynamics of fibril formation. Thioflavin T has also been used to develop diagnostic assays for amyloid-related diseases, such as Alzheimer's disease, and to screen potential therapeutic compounds that can inhibit fibril formation.
properties
IUPAC Name |
1,3-diphenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(2)16-17(21)20(15-11-7-4-8-12-15)18(22)19(16)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNZVIMZFZOUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


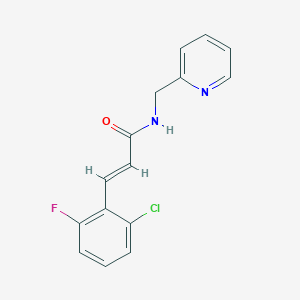
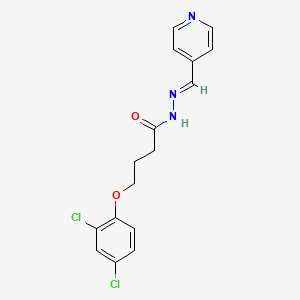
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
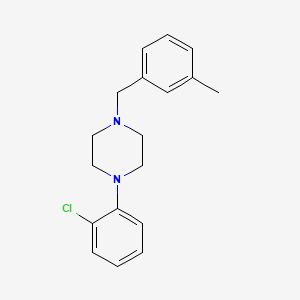
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
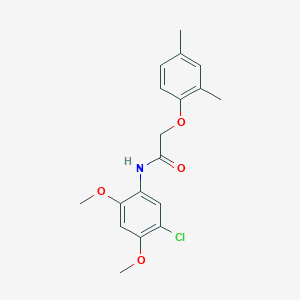
![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)

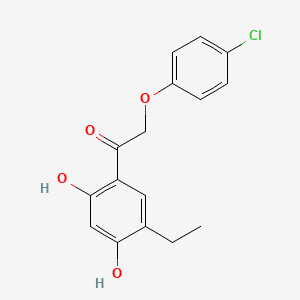
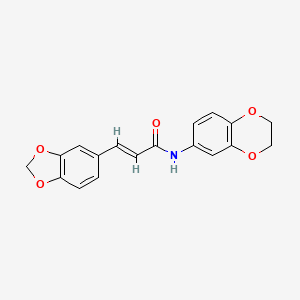
![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)